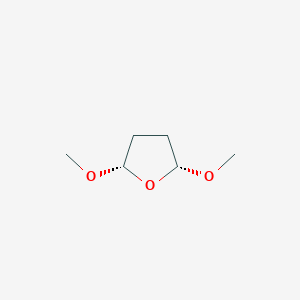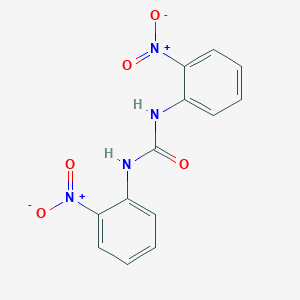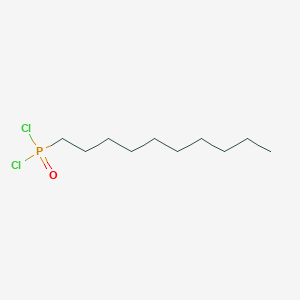
Nickel-59
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel-59 is a radioactive isotope of nickel with a half-life of 76,000 years. It is commonly used in scientific research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Nickel-59 has a wide range of scientific research applications. One of the primary uses of Nickel-59 is in the study of the behavior of nickel in biological systems. It is also used in the study of the uptake and transport of nickel in plants and animals. Additionally, Nickel-59 is used in the study of the corrosion of nickel-based alloys in high-temperature environments.
Wirkmechanismus
The mechanism of action of Nickel-59 is not well understood. However, it is believed that the radioactive decay of Nickel-59 produces gamma rays, which can be used to study the behavior of nickel in biological systems.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Nickel-59 are not well understood. However, it is believed that the uptake and transport of Nickel-59 in plants and animals can have significant effects on their growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using Nickel-59 in lab experiments is its long half-life, which allows for extended periods of observation. Additionally, Nickel-59 is relatively easy to synthesize and purify. However, one of the limitations of using Nickel-59 is its low radioactivity, which can make it difficult to detect in some experiments.
Zukünftige Richtungen
There are many future directions for the use of Nickel-59 in scientific research. One possible direction is the study of the behavior of nickel in cancer cells. Another possible direction is the study of the uptake and transport of nickel in marine organisms. Additionally, the use of Nickel-59 in the study of the corrosion of nickel-based alloys in high-temperature environments may have important implications for the development of new materials.
Synthesemethoden
Nickel-59 can be synthesized by neutron activation of natural nickel-58. This process involves bombarding nickel-58 with neutrons, which results in the production of Nickel-59. The resulting Nickel-59 can then be separated and purified for use in scientific research.
Eigenschaften
CAS-Nummer |
14336-70-0 |
|---|---|
Produktname |
Nickel-59 |
Molekularformel |
Ni |
Molekulargewicht |
58.934346 g/mol |
IUPAC-Name |
nickel-59 |
InChI |
InChI=1S/Ni/i1+0 |
InChI-Schlüssel |
PXHVJJICTQNCMI-IGMARMGPSA-N |
Isomerische SMILES |
[59Ni] |
SMILES |
[Ni] |
Kanonische SMILES |
[Ni] |
Synonyme |
59Ni radioisotope Ni-59 radioisotope Nickel-59 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



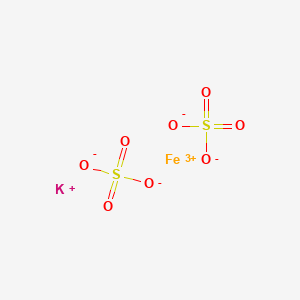
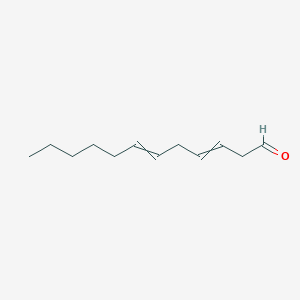




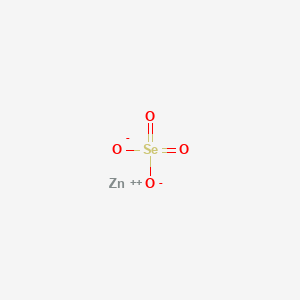
![5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B76364.png)
